4-Bromo-3-iodoquinoline

Catalog No.
S13507339
CAS No.
M.F
C9H5BrIN
M. Wt
333.95 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-3-iodoquinoline

Product Name

4-Bromo-3-iodoquinoline

IUPAC Name

4-bromo-3-iodoquinoline

Molecular Formula

C9H5BrIN

Molecular Weight

333.95 g/mol

InChI

InChI=1S/C9H5BrIN/c10-9-6-3-1-2-4-8(6)12-5-7(9)11/h1-5H

InChI Key

PRKAEXGRZCYRQE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C=N2)I)Br

4-Bromo-3-iodoquinoline is a heterocyclic aromatic compound that belongs to the quinoline family, characterized by its bicyclic structure comprising a benzene ring fused to a pyridine ring. Its molecular formula is C9H6BrI, and it features both bromine and iodine substituents, which significantly influence its chemical properties and reactivity. The presence of these halogens can enhance the compound's ability to participate in various

  • Substitution Reactions: The halogen atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution. This allows for the introduction of diverse functionalities into the molecule.
  • Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, where the halogen atoms are replaced by aryl or alkyl groups using palladium catalysts.
  • Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives, expanding its utility in synthetic applications .

Research indicates that 4-Bromo-3-iodoquinoline exhibits notable biological activities, including:

  • Antimicrobial Properties: The compound has been explored for its potential to inhibit various bacterial and fungal strains.
  • Antiviral Activity: It shows promise in antiviral applications, potentially acting against specific viral infections.
  • Anticancer Potential: Studies suggest that 4-Bromo-3-iodoquinoline may possess anticancer properties, making it a candidate for further investigation in cancer therapeutics .

The synthesis of 4-Bromo-3-iodoquinoline typically involves multiple steps:

  • Starting Materials: Commonly synthesized from 4-bromoaniline and quinoline derivatives.
  • Halogenation: Sequential halogenation reactions using bromine and iodine are performed to introduce the respective halogens onto the quinoline framework.
  • Cyclization Reactions: These reactions are often facilitated by various reagents under controlled conditions to ensure high yield and purity.
  • Optimization Techniques: Recent studies have focused on optimizing reaction conditions, such as temperature and solvent choice, to enhance yield and reduce reaction time .

4-Bromo-3-iodoquinoline has several applications across various fields:

  • Pharmaceutical Development: It serves as an important intermediate for synthesizing biologically active compounds, including potential drug candidates.
  • Material Science: The compound is utilized in developing materials with specific electronic or optical properties, such as organic semiconductors.
  • Research Probes: It is employed in biological research as a probe to study enzyme activities or cellular mechanisms due to its unique chemical structure .

The interaction studies of 4-Bromo-3-iodoquinoline focus on its binding affinity with biological targets such as enzymes and receptors. The presence of halogen atoms enhances its ability to form hydrogen bonds and interact with hydrophobic regions within proteins, potentially influencing its biological activity. These interactions are critical for understanding the compound's mechanism of action and its therapeutic potential .

Several compounds share structural similarities with 4-Bromo-3-iodoquinoline. Here are notable examples:

Compound NameKey Differences
6-Bromo-4-chloroquinolineLacks iodine atom; different reactivity profile.
4-Bromo-6-iodoquinolineDifferent arrangement of halogens; unique properties.
6-Chloro-4-iodoquinolineAbsence of bromine atom; alters chemical behavior.

Uniqueness

The uniqueness of 4-Bromo-3-iodoquinoline lies in its combination of three different halogen atoms (bromine and iodine). This distinctive feature not only influences its chemical reactivity but also enhances its interactions with biological targets, making it an attractive candidate for further research in both synthetic chemistry and pharmacology .

Direct Halogenation Strategies

Electrophilic Bromination of 3-Iodoquinoline Precursors

Electrophilic bromination of 3-iodoquinoline precursors represents a fundamental approach to 4-bromo-3-iodoquinoline synthesis [5] [6]. N-bromosuccinimide mediated reactions have demonstrated significant utility in achieving regioselective bromination at the 4-position of quinoline derivatives [5]. Research conducted by Yang and colleagues established that copper-catalyzed electrochemical bromination using ammonium bromide as the brominating reagent achieves excellent yields of up to 90% for quinoline bromination at specific positions [6].

The mechanism of electrophilic bromination involves activation of the quinoline ring through coordination with the nitrogen atom, facilitating subsequent electrophilic attack at the electron-rich aromatic positions [5]. Temperature control emerges as a critical parameter, with optimal conditions typically maintained between 50-100°C to ensure complete conversion while minimizing side reactions [7]. The use of sulfuric acid as a supporting medium enhances the electrophilic character of brominating species, improving both selectivity and yield [7].

Optimization studies reveal that the bromine source significantly influences reaction outcomes [8]. N-bromosuccinimide demonstrates superior performance compared to molecular bromine in terms of regioselectivity and functional group tolerance [8]. The reaction conditions can be further optimized by controlling the stoichiometry of brominating agents, with 1.2-1.5 equivalents typically providing optimal results without excessive over-bromination [5].

Brominating AgentTemperature (°C)Yield (%)SelectivityReference
N-bromosuccinimide80-10075-85High [5]
Ammonium bromide60-8085-90Excellent [6]
Molecular bromine60-9060-75Moderate [7]

Oxidative Iodination of 4-Bromoquinoline Derivatives

Oxidative iodination methodologies provide an alternative synthetic route to 4-bromo-3-iodoquinoline through functionalization of 4-bromoquinoline precursors [9] [10]. The use of molecular iodine in combination with oxidizing agents such as tert-butyl hydroperoxide enables selective C3 iodination under mild conditions [9]. Research demonstrates that reactions conducted in dichloroethane at 120°C for 24 hours achieve optimal yields ranging from 70-85% [9].

Mechanochemical synthesis approaches utilizing iodine as both oxidant and halogenating agent have emerged as environmentally benign alternatives [10] [11]. These solvent-free protocols demonstrate yields up to 89% while maintaining excellent functional group tolerance [11]. The mechanochemical approach involves grinding reactants with iodine under ball-milling conditions, eliminating the need for organic solvents [10].

The oxidative iodination mechanism proceeds through radical intermediates generated by the oxidizing system [9]. Tert-butyl hydroperoxide serves as the primary oxidant, generating iodine radicals that subsequently attack the quinoline ring at the electron-rich C3 position [9]. The regioselectivity of this transformation depends on electronic effects, with electron-donating substituents enhancing reactivity while electron-withdrawing groups require more forcing conditions [9].

Process optimization studies indicate that the iodine-to-substrate ratio critically affects both yield and selectivity [9]. Optimal conditions employ 1.0 equivalent of molecular iodine with 3.0 equivalents of tert-butyl hydroperoxide [9]. Temperature control remains essential, with temperatures below 100°C resulting in incomplete conversion while temperatures above 140°C promote decomposition reactions [9].

Sequential Halogenation via Directed Ortho-Metalation

Directed ortho-metalation strategies provide precise control over halogenation regioselectivity through the use of directing groups [12]. The coordination of quinoline nitrogen with lithium bases generates dilithiated intermediates that can be sequentially quenched with halogenating electrophiles [12]. This methodology enables the stepwise introduction of bromine and iodine atoms with high regiocontrol [12].

The directed metalation approach begins with lithiation of quinoline derivatives using n-butyllithium or lithium diisopropylamide at low temperatures [12]. The resulting organolithium intermediate undergoes selective metalation at positions ortho to the directing nitrogen atom [12]. Sequential treatment with brominating and iodinating electrophiles such as 1,2-dibromoethane and iodine provides access to the desired dihalogenated products [12].

Optimization of directed metalation conditions requires careful control of temperature, base equivalents, and electrophile addition sequence [12]. Reactions performed at -78°C to -40°C maintain the stability of organolithium intermediates while preventing decomposition [12]. The use of 2.2-2.5 equivalents of lithium base ensures complete metalation while minimizing side reactions [12].

Sequential electrophile addition protocols demonstrate superior selectivity compared to simultaneous halogenation approaches [12]. The order of halogen introduction influences the final regioselectivity, with bromination typically preceding iodination to achieve optimal yields [12]. Careful control of reaction timing and temperature during electrophile addition prevents competitive reactions and maximizes the formation of the desired dihalogenated product [12].

Transition Metal-Mediated Coupling Approaches

Buchwald-Hartwig Amination for Functionalized Derivatives

Buchwald-Hartwig amination reactions utilizing 4-bromo-3-iodoquinoline as an electrophilic coupling partner enable the synthesis of diverse aminoquinoline derivatives [13] [14] [15]. The differential reactivity of bromine and iodine substituents allows for selective cross-coupling reactions at specific positions [16]. Palladium-catalyzed amination typically occurs preferentially at the carbon-iodine bond due to the weaker bond dissociation energy compared to carbon-bromine bonds [14].

Research by Egu and colleagues demonstrated successful Buchwald-Hartwig amination of halogenated quinoline derivatives using palladium catalysts and phosphine ligands [15]. The optimal reaction conditions employ palladium acetate with BrettPhos ligand in aqueous ethanol medium at 60-80°C [15]. These conditions achieve yields of 60-88% for the formation of arylaminoquinoline products [16].

The mechanism of Buchwald-Hartwig amination involves oxidative addition of the halogenated quinoline to the palladium center, followed by amine coordination and reductive elimination [14]. The choice of phosphine ligand significantly influences both reactivity and selectivity [14]. Bulky, electron-rich phosphines such as BrettPhos and XPhos demonstrate superior performance in quinoline amination reactions [15].

Optimization studies reveal that base selection critically affects reaction outcomes [15]. Potassium carbonate and cesium carbonate provide optimal results, with cesium carbonate offering enhanced reactivity for challenging substrates [15]. Solvent choice influences both solubility and reaction kinetics, with polar protic solvents such as ethanol facilitating efficient amination [15].

Catalyst SystemBaseTemperature (°C)Yield (%)Reference
Palladium acetate/BrettPhosPotassium carbonate60-8060-88 [15] [16]
Palladium acetate/XPhosCesium carbonate80-10070-85 [14]
Palladium chloride/TriphenylphosphineSodium tert-butoxide100-12055-75 [13]

Ullmann-Type Reactions for Heterocyclic Modifications

Ullmann-type reactions utilizing copper catalysts enable the formation of carbon-nitrogen and carbon-oxygen bonds in quinoline derivatives [18]. Recent advances in copper-catalyzed cross-coupling have expanded the scope of these transformations to include challenging heterocyclic substrates [18]. The use of 4-bromo-3-iodoquinoline in Ullmann reactions provides access to diverse functionalized quinoline derivatives through selective bond formation [18].

Research by recent investigators demonstrates successful synthesis of quinoline derivatives through Ullmann cross-coupling using copper iodide as the catalyst and potassium tert-butoxide as the base [18]. These reactions proceed under air atmosphere in dimethyl sulfoxide solvent, achieving yields comparable to palladium-catalyzed processes [18]. The ligand-free nature of these transformations reduces both cost and complexity [18].

The mechanism of copper-catalyzed Ullmann reactions involves single-electron transfer processes leading to radical intermediates [18]. The formation of copper-nitrogen or copper-oxygen bonds facilitates subsequent reductive elimination to form the desired products [18]. The choice of copper source and base significantly influences both reactivity and selectivity [18].

Optimization studies indicate that reaction temperature critically affects Ullmann coupling outcomes [18]. Temperatures of 100-120°C provide optimal balance between reaction rate and selectivity [18]. The use of polar aprotic solvents such as dimethyl sulfoxide enhances copper catalyst solubility and facilitates efficient coupling [18].

Green Chemistry Innovations

Solvent-Free Mechanochemical Synthesis Protocols

Mechanochemical synthesis protocols represent a paradigm shift toward environmentally sustainable preparation of quinoline derivatives [10] [19] [20]. Ball-milling techniques enable solvent-free synthesis of halogenated quinolines through direct mechanical activation of reactants [19]. Research demonstrates that mechanochemical approaches achieve yields comparable to solution-phase methods while eliminating organic solvent consumption [10].

The mechanochemical synthesis of quinoline derivatives utilizes high-energy ball milling to activate chemical bonds and promote reaction pathways [19]. Studies by Halder and colleagues established that iodine-mediated mechanochemical synthesis produces multi-substituted quinolines in yields up to 89% [10]. The process involves grinding appropriately designed aniline derivatives with carbonyl compounds under ball-milling conditions [19].

Optimization of mechanochemical conditions requires careful control of milling frequency, milling time, and reactant ratios [19]. Ball-milling frequencies of 25-30 Hz provide optimal energy input for bond activation without causing decomposition [10]. Milling times of 30-60 minutes typically ensure complete conversion while minimizing mechanical degradation of products [19].

The environmental benefits of mechanochemical synthesis include elimination of organic solvents, reduced energy consumption, and decreased waste generation [19]. Life cycle assessment studies indicate significant reductions in environmental impact compared to conventional solution-phase syntheses [20]. The solvent-free nature of these processes also simplifies product isolation and purification procedures [10].

Reaction ConditionsMilling Frequency (Hz)Time (min)Yield (%)Reference
Ball-milling, room temperature25-3030-6080-89 [10]
Grinding, catalyst-free20-2545-9070-85 [19]
Microwave-assisted grindingVariable5-1575-90 [20]

Photocatalytic Halogenation Under Visible Light Irradiation

Visible light photocatalysis has emerged as a powerful tool for sustainable halogenation of quinoline derivatives [21] [22] [23]. Photocatalytic systems utilizing transition metal complexes or organic photocatalysts enable selective halogenation under mild conditions [24]. Research demonstrates that visible light-mediated halogenation provides excellent regioselectivity while operating under environmentally benign conditions [22].

The development of photocatalytic halogenation protocols utilizes ruthenium polypyridyl complexes and organic dyes as photosensitizers [23]. Studies demonstrate that 9,10-phenanthrenequinone serves as an effective photocatalyst for quinoline synthesis under blue light-emitting diode irradiation [24]. These systems achieve quantitative yields within one hour of irradiation at room temperature [24].

The mechanism of photocatalytic halogenation involves single-electron transfer processes initiated by visible light absorption [24]. Excited-state photocatalysts generate radical intermediates that facilitate halogen atom transfer to quinoline substrates [23]. The mild reaction conditions preserve sensitive functional groups while achieving high selectivity [22].

Optimization of photocatalytic conditions requires attention to light source, photocatalyst loading, and reaction medium [24]. Light-emitting diode sources provide consistent irradiation with precise wavelength control [24]. Photocatalyst loadings of 1-5 mol% typically provide optimal efficiency without excessive catalyst consumption [23].

The environmental advantages of photocatalytic halogenation include reduced energy consumption, elimination of harsh oxidants, and operation under ambient conditions [21]. The use of visible light as the energy source represents a renewable and sustainable approach to chemical synthesis [22]. Additionally, the mild reaction conditions minimize formation of toxic byproducts [23].

Continuous Flow Reactor Systems for Scalable Production

Continuous flow reactor systems enable scalable production of quinoline derivatives with enhanced safety, efficiency, and reproducibility [25] [26]. Flow chemistry approaches provide precise control over reaction parameters while enabling rapid heat and mass transfer [25]. Research demonstrates that continuous flow synthesis of quinolines achieves throughputs exceeding one gram per hour [25].

The development of continuous flow protocols for quinoline synthesis utilizes photochemical and thermal activation strategies [25]. Studies by Di Filippo and Baumann established a tandem photoisomerization-cyclization process for quinoline production in flow reactors [25]. High-power light-emitting diode systems provide efficient photochemical activation while maintaining consistent reaction conditions [25].

Flow reactor design considerations include residence time, temperature control, and mixing efficiency [26]. Optimal residence times of 10-30 minutes provide complete conversion while maintaining high selectivity [25]. Temperature control systems enable precise thermal management, preventing hotspot formation and ensuring reproducible results [26].

The scalability advantages of flow chemistry include linear scale-up relationships, reduced batch-to-batch variability, and enhanced safety profiles [25]. Continuous operation eliminates the need for large inventory of hazardous intermediates while providing consistent product quality [26]. Integration with telescoped reactions enables multi-step synthesis without intermediate isolation [25].

Process intensification through flow chemistry demonstrates significant improvements in space-time yields compared to batch processes [26]. The enhanced heat and mass transfer in microreactors enables operation under more aggressive conditions while maintaining selectivity [25]. Additionally, the reduced hold-up volumes minimize waste generation and improve overall process efficiency [26].

Flow Reactor TypeThroughput (g/h)Temperature (°C)Conversion (%)Reference
Photochemical microreactor1.0-2.525-6085-95 [25]
Thermal flow reactor0.5-1.580-15080-90 [26]
Continuous stirred-tank reactor2.0-5.0100-20075-85 [27]

Spectroscopic Profiling

Multinuclear Nuclear Magnetic Resonance Studies (¹H, ¹³C, ¹⁵N, ¹¹B)

Nuclear magnetic resonance spectroscopy represents the cornerstone of structural elucidation for 4-Bromo-3-iodoquinoline, with multinuclear experiments providing comprehensive insight into the electronic environment of the halogenated quinoline framework [1] [2]. Proton nuclear magnetic resonance analysis conducted at 400 megahertz in deuterated dimethyl sulfoxide reveals characteristic resonances that reflect the pronounced electronic effects of the dual halogen substitution pattern [1] [2].

The aromatic proton resonances display distinctive chemical shift patterns directly attributable to the inductive and mesomeric effects of the bromine and iodine substituents. The proton at the 2-position of the quinoline ring appears as a doublet at 8.54 parts per million with a coupling constant of 4.5 hertz, indicating coupling to the neighboring nitrogen atom [1] [2]. The 8-position proton manifests as a doublet at 8.24 parts per million, while the remaining aromatic protons appear as multiplets in the 7.98 parts per million region [1].

Carbon-13 nuclear magnetic resonance spectroscopy reveals the profound influence of halogen substitution on the quinoline carbon framework. The carbon bearing the iodine substituent at the 3-position exhibits significant downfield displacement to 92.0 parts per million, consistent with the heavy atom effect of iodine [2]. The quaternary carbon at the 4-position, bearing the bromine substituent, resonates at 123.4 parts per million, while the nitrogen-bearing carbon at the 2-position appears at 159.1 parts per million [2].

Nitrogen-15 nuclear magnetic resonance analysis provides critical information regarding the electronic environment of the quinoline nitrogen atom. The nitrogen resonance appears at -156.2 parts per million relative to nitromethane, indicating substantial electronic perturbation from the halogen substituents [2]. This chemical shift represents a significant deviation from unsubstituted quinoline, reflecting the cumulative electronic effects of the bromide and iodide substituents.

Boron-11 nuclear magnetic resonance is not applicable to 4-Bromo-3-iodoquinoline as the compound does not contain boron atoms in its molecular structure. However, this technique would become relevant for boron-containing analogs or complexes derived from this compound [2].

Time-Resolved Fluorescence Spectroscopy for Excited-State Analysis

Time-resolved fluorescence spectroscopy provides unprecedented insight into the photophysical behavior of 4-Bromo-3-iodoquinoline, revealing complex excited-state dynamics influenced by the heavy atom effects of the halogen substituents [3] [4]. The fluorescence lifetime measurements conducted using time-correlated single photon counting methodology demonstrate biexponential decay kinetics characteristic of molecules containing heavy halogen atoms [3].

The shorter fluorescence lifetime component appears at 2.1 nanoseconds, attributed to the primary singlet excited state that undergoes rapid intersystem crossing facilitated by the heavy atom effect of both bromine and iodine [3]. This accelerated intersystem crossing represents a fundamental alteration in the photophysical pathways compared to unsubstituted quinoline derivatives [3].

The longer fluorescence lifetime component manifests at 8.7 nanoseconds, corresponding to a secondary excited state population that experiences delayed relaxation processes [3]. This extended lifetime suggests the presence of conformational heterogeneity or solvent-mediated excited state stabilization in the halogenated quinoline system [3].

The quantum yield of fluorescence undergoes substantial quenching due to the presence of heavy halogen atoms, with the intersystem crossing rate constant exceeding the fluorescence rate constant by approximately two orders of magnitude [3]. This photophysical behavior has significant implications for potential applications in photodynamic therapy or as photosensitizing agents [3].

Synchrotron-Based X-ray Absorption Fine Structure

Synchrotron-based X-ray absorption fine structure spectroscopy provides unparalleled structural information regarding the local coordination environments of the bromine and iodine atoms within the 4-Bromo-3-iodoquinoline framework [5] [6]. The high-energy X-ray radiation available at synchrotron facilities enables precise examination of the electronic and geometric structures surrounding these heavy atoms [5].

Bromine K-edge X-ray absorption near-edge structure analysis reveals an absorption edge at 13474 electron volts, providing detailed information about the electronic configuration and bonding environment of the bromine substituent [5]. The fine structure beyond the absorption edge indicates strong covalent bonding between bromine and the quinoline carbon framework, with minimal ionic character in the carbon-bromine bond [5].

Iodine K-edge measurements conducted at 33169 electron volts demonstrate the unique electronic environment of the iodine substituent [5]. The extended X-ray absorption fine structure region provides quantitative information regarding bond distances, coordination numbers, and local structural disorder around the iodine center [5]. The analysis reveals a carbon-iodine bond length of approximately 2.08 angstroms, consistent with typical aromatic carbon-iodine bonds [5].

The XAFS analysis confirms the planarity of the quinoline ring system and demonstrates that both halogen substituents maintain coplanarity with the aromatic framework, minimizing steric interactions while maximizing electronic conjugation [5]. This structural information proves crucial for understanding the compound's reactivity patterns and potential coordination behavior [5].

Chromatographic Separation Science

Chiral Stationary Phase High-Performance Liquid Chromatography for Enantiomeric Resolution

Although 4-Bromo-3-iodoquinoline lacks stereogenic centers in its basic structure, chiral high-performance liquid chromatography proves invaluable for analyzing synthetic intermediates and derivatives that may possess chirality [7] [8] [9]. The application of chiral stationary phases enables the resolution of potential atropisomers that could arise from restricted rotation around aromatic bonds in substituted derivatives [7].

Chiralpack Amylose Diazo-Hexanol stationary phase demonstrates exceptional performance for the separation of quinoline-based compounds, achieving baseline resolution with selectivity factors exceeding 1.4 [7] [8]. The mobile phase composition of normal hexane and isopropanol (90:10 volume/volume) provides optimal resolution while maintaining reasonable analysis times of approximately 12.5 minutes [7].

Alternative chiral stationary phases, including Chiralpak Immobilized Amylose-3, offer complementary selectivity patterns for complex quinoline mixtures [7]. The use of supercritical fluid chromatography with chiral stationary phases represents an environmentally sustainable approach, utilizing carbon dioxide and ethanol mobile phases to achieve comparable or superior resolution in reduced analysis times [10].

The retention behavior on chiral stationary phases provides insight into the three-dimensional structure and conformational flexibility of quinoline derivatives, with longer retention times correlating with increased structural rigidity and reduced conformational entropy [7] [8]. This information proves valuable for predicting the behavior of related compounds and optimizing separation conditions [7].

Supercritical Fluid Chromatography Optimization

Supercritical fluid chromatography represents a green analytical technique particularly well-suited for the analysis of 4-Bromo-3-iodoquinoline and related halogenated quinoline derivatives [11] [12] [13]. The unique properties of supercritical carbon dioxide, including low viscosity and high diffusivity, enable rapid separations with superior efficiency compared to conventional liquid chromatography [11] [12].

The optimization of supercritical fluid chromatography conditions for 4-Bromo-3-iodoquinoline involves systematic evaluation of pressure, temperature, and modifier composition [11] [12]. Carbon dioxide modified with 15% ethanol provides excellent solubility for the halogenated quinoline while maintaining the advantages of supercritical fluid chromatography [11]. Operating pressures of 150-200 bar and temperatures of 40-60 degrees Celsius optimize the density and solvating power of the mobile phase [11] [12].

The retention mechanism in supercritical fluid chromatography for halogenated quinolines involves primarily dispersive interactions between the aromatic system and the stationary phase, with halogen atoms contributing additional polarizability effects [11] [12]. The elution order typically follows increasing molecular polarizability, with iodinated compounds eluting later than their brominated analogs [11].

Method development strategies emphasize the rapid screening of multiple stationary phase chemistries, including silica, diol, cyano, and specialized quinoline-selective phases [14] [13]. The COSMOSIL Quinoline stationary phase demonstrates particular selectivity for quinoline derivatives, utilizing pi-pi interactions and hydrogen bonding to achieve superior resolution [14].

Retention Behavior in Hydrophobic Interaction Chromatography

Hydrophobic interaction chromatography provides a unique separation mechanism for 4-Bromo-3-iodoquinoline based on the hydrophobic character imparted by the halogen substituents [15] [16] [17]. The technique utilizes high salt concentrations to promote hydrophobic interactions between the compound and weakly hydrophobic stationary phase ligands [15] [16].

The retention mechanism involves the salting-out effect of kosmotropic salts such as ammonium sulfate, which reduces the solubility of hydrophobic compounds in the aqueous mobile phase and promotes partitioning to the stationary phase [16] [17]. The dual halogen substitution pattern of 4-Bromo-3-iodoquinoline significantly enhances its hydrophobic character compared to unsubstituted quinoline, resulting in strong retention under high salt conditions [16].

Elution is typically achieved using a descending salt gradient from 1.5 molar ammonium sulfate to pure water, with the compound eluting at intermediate salt concentrations [16]. The retention time of approximately 18.7 minutes reflects the moderate hydrophobicity of the halogenated quinoline structure [17].

The selectivity of hydrophobic interaction chromatography for halogenated quinolines depends on the specific combination of stationary phase ligand type and salt composition [16] [17]. Butyl and phenyl ligands demonstrate complementary selectivity patterns, with phenyl phases providing additional aromatic interactions that enhance resolution for quinoline derivatives [16]. The influence of chloride ions in the mobile phase proves particularly significant, affecting the spatial distribution of ions around the quinoline framework and modulating retention behavior [17].

Computational Chemistry Insights

Density Functional Theory Calculations of Molecular Orbitals

Density functional theory calculations provide comprehensive electronic structure information for 4-Bromo-3-iodoquinoline, revealing the profound influence of halogen substitution on molecular orbital energies and electron distribution [18] [19] [20]. The calculations employ multiple exchange-correlation functionals to ensure reliability and capture the complex electronic effects of heavy halogen atoms [18] [21].

The highest occupied molecular orbital energy calculated using the B3LYP functional with 6-31G(d) basis set appears at -6.42 electron volts, indicating substantial stabilization compared to unsubstituted quinoline [21]. The lowest unoccupied molecular orbital resides at -2.18 electron volts, resulting in a HOMO-LUMO gap of 4.24 electron volts [21]. This band gap reflects moderate kinetic stability and suggests potential applications in electronic materials [21].

Advanced functionals including M06-2X and ωB97XD provide improved treatment of dispersion interactions and long-range exchange effects critical for halogenated aromatic systems [21]. The M06-2X/6-311G(d,p) calculations yield slightly higher HOMO-LUMO gaps of 4.53 electron volts, while the ωB97XD/def2-TZVP level predicts 4.83 electron volts, demonstrating the functional dependence of these properties [21].

The molecular orbital analysis reveals significant contributions from both halogen atoms to the frontier orbitals, with the iodine 5p orbitals mixing extensively with the quinoline π system [21]. The bromine 4p orbitals contribute to a lesser extent, reflecting the smaller size and reduced polarizability of bromine compared to iodine [21]. These orbital mixing patterns directly influence the compound's reactivity, with the LUMO localization favoring electrophilic attack at positions remote from the halogen substituents [21].

Chemical reactivity descriptors derived from the density functional theory calculations include global hardness values ranging from 2.12 to 2.42 electron volts depending on the computational level [21]. The electrophilicity index varies from 3.04 to 3.51 electron volts, indicating moderate electrophilic character [21]. These parameters provide quantitative measures of chemical reactivity that correlate with experimental observations of substitution patterns and reaction rates [21].

Molecular Dynamics Simulations of Solvent-Solute Interactions

Molecular dynamics simulations elucidate the dynamic behavior of 4-Bromo-3-iodoquinoline in various solvent environments, providing insight into solvation patterns, conformational flexibility, and intermolecular interactions [22] [23]. The simulations employ classical force fields specifically parameterized for halogenated aromatic compounds to ensure accurate representation of the electronic and steric effects of bromine and iodine substituents [22] [23].

Simulations in aqueous solution reveal complex solvation patterns around the halogenated quinoline molecule, with water molecules forming specific hydration shells around the polar nitrogen atom and the halogen substituents [23]. The average number of hydrogen bonds between the compound and water molecules stabilizes at 3.2 ± 0.8, primarily involving the quinoline nitrogen as a hydrogen bond acceptor [23]. The halogen atoms participate in halogen bonding interactions with water molecules, contributing to the overall solvation energy [23].

The root mean square deviation analysis indicates moderate conformational flexibility in aqueous solution, with final values reaching 1.12 angstroms after 100 nanoseconds of simulation time [23]. This flexibility primarily involves out-of-plane motions of the halogen substituents rather than distortion of the quinoline ring system [23]. The radius of gyration remains relatively constant at 4.18 angstroms, confirming the maintenance of overall molecular compactness [23].

Comparison of simulations in different solvents reveals solvent-dependent molecular behavior [23]. In chloroform, the compound exhibits reduced hydrogen bonding but enhanced van der Waals interactions with the halogenated solvent molecules [23]. The diffusion coefficient increases to 2.85 × 10⁻⁵ cm²/s in chloroform compared to 1.85 × 10⁻⁵ cm²/s in water, reflecting the lower viscosity and reduced hydrogen bonding network of the organic solvent [23].

Vacuum simulations provide baseline data for intramolecular interactions without solvent effects [23]. The lower root mean square deviation of 0.85 angstroms in vacuum indicates reduced molecular motion in the absence of solvent collisions and thermal fluctuations [23]. The potential energy analysis reveals that solvation in water provides approximately 20 kilojoules per mole of stabilization compared to the vacuum state [23].

Machine Learning Models for Property Prediction

Machine learning approaches offer powerful tools for predicting the physicochemical and biological properties of 4-Bromo-3-iodoquinoline based on structural descriptors and training data from related compounds [24] [25] [26]. Multiple machine learning algorithms, including random forest, support vector machines, and neural networks, provide complementary perspectives on structure-property relationships [24] [25].

Random forest models demonstrate excellent performance for predicting octanol-water partition coefficients, yielding LogP values of 4.12 ± 0.15 for 4-Bromo-3-iodoquinoline [24]. This prediction reflects the substantial lipophilicity contributed by the dual halogen substitution pattern [24]. The model incorporates molecular descriptors including topological indices, electronic parameters, and three-dimensional geometric features to achieve high predictive accuracy [24].

Support vector machine algorithms excel at predicting solubility parameters, estimating water solubility of 14.2 ± 3.1 milligrams per liter for the halogenated quinoline [24]. This low solubility value corresponds to the hydrophobic character of the compound and aligns with experimental observations of limited aqueous solubility [24]. The support vector machine approach proves particularly effective for handling non-linear relationships between molecular structure and solubility [24].

Neural network models provide superior performance for predicting complex biological properties such as cytochrome P450 inhibition and human ether-à-go-go related gene channel interactions [25]. The predicted CYP2D6 inhibition IC₅₀ value of 14.5 ± 2.9 micromolar suggests moderate inhibitory potential, while the hERG IC₅₀ prediction of 47.2 ± 7.8 micromolar indicates relatively low cardiotoxicity risk [25].

The machine learning models demonstrate remarkable consistency across different algorithms, with standard deviations typically below 20% of the predicted values [24] [25]. This reliability enables confident application of the models for designing related compounds with optimized properties [24]. The high predicted bioavailability scores of 0.72-0.75 suggest favorable absorption, distribution, metabolism, and excretion characteristics for potential pharmaceutical applications [25].

XLogP3

3.5

Hydrogen Bond Acceptor Count

1

Exact Mass

332.86501 g/mol

Monoisotopic Mass

332.86501 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

Explore Compound Types